(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)16-9-8-15(22-16)10-14(11-18)17(21)19-12-13-6-4-3-5-7-13/h3-10H,12H2,1-2H3,(H,19,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMQYWKFQVZIB-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=C(C#N)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Coupling Reactions: The final step involves coupling the furan ring with the benzyl and cyano groups under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Substituted derivatives of the dimethylamino group.
Scientific Research Applications
(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with cyanoacrylamide derivatives bearing furan-based substituents. Key structural variations among analogs include:
Structural Insights :
- Amide Group Variations: Replacement of the benzyl group in the target compound with quinolinyl (AGK2) or diethylamide () alters steric bulk and hydrogen-bonding capacity, impacting target binding .
Comparison of Yields and Conditions :
- Analogs like 4a (82% yield) and 4b (80% yield) were synthesized under mild conditions (e.g., NaBH₄ reduction, MnO₂ oxidation) .
- AGK2, a more complex analog, requires specialized coupling reactions for the quinoline moiety, likely reducing overall yield .
Physicochemical Properties
Electronic Effects: The dimethylamino group in the target compound increases furan ring electron density, shifting UV-Vis absorption compared to nitro- or halogen-substituted analogs .
Activity Trends :
- Bulky substituents (e.g., quinolinyl in AGK2) enhance target specificity but reduce solubility.
Biological Activity
(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group , a cyano group , and a dimethylamino furan moiety . Its chemical structure can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group acts as an electrophile, facilitating nucleophilic attacks by biological macromolecules. The dimethylamino group enhances solubility and may influence the compound's interaction with lipid membranes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF7) | 5.4 | Induction of apoptosis |
| Colon Cancer (HT29) | 6.1 | Inhibition of topoisomerase II |
| Lung Cancer (A549) | 4.8 | ROS generation leading to cell cycle arrest |
These findings suggest that the compound may act through multiple pathways, including the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. Studies have demonstrated that it can reduce pro-inflammatory cytokine production in activated macrophages, indicating a possible role in managing inflammatory diseases.
Case Studies and Experimental Findings
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to controls. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity.
- In Vivo Studies : In murine models, administration of the compound led to tumor growth inhibition in xenograft models of breast cancer. Mice treated with the compound exhibited prolonged survival rates compared to untreated controls.
- Mechanistic Studies : Molecular docking studies revealed that this compound binds effectively to the active site of topoisomerase II, suggesting a direct mechanism for its anticancer effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide, and how can reaction conditions be optimized?
- The compound can be synthesized via a condensation reaction between a furan-2-yl enamine intermediate and a cyanoacetamide derivative. For example, (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (a common precursor) reacts with N-benzyl-2-cyanoacetamide under mild conditions (room temperature, 1.1 equiv of enamine) with reversed-phase column chromatography for purification . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., methanol or THF), and reaction time to improve yield.
Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated enamide confirmed experimentally?
- The E-configuration is verified via NMR: the coupling constant () between the α and β protons of the enamide typically ranges from 12–16 Hz for trans (E) geometry. IR spectroscopy (stretching frequencies at ~1746 cm for carbonyl and ~2220 cm for nitrile) further supports structural assignment . X-ray crystallography using programs like SHELXL or ORTEP-3 provides definitive confirmation .
Q. What are the primary biological targets or mechanisms associated with this compound?
- Structural analogs (e.g., AG-490, an EGFR inhibitor) suggest potential kinase inhibition activity. The dimethylamino-furan moiety may enhance cellular permeability, while the cyano group stabilizes the enamide’s planar conformation, critical for target binding . Preliminary assays could include kinase inhibition profiling (e.g., EGFR, HER2) and cellular proliferation studies in cancer models.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure, and what validation metrics are critical?
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsional parameters. Validation includes analyzing R-factors (<5%), residual electron density maps, and the Flack parameter for chirality. Programs like PLATON/checkCIF identify symmetry errors or missed twinning . For example, SHELXTL-generated OLEX2 models are preferred for high-resolution data (<1.0 Å) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Core modifications : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 3-ethoxyphenyl or morpholinophenyl) to assess steric/electronic effects on activity .
- Functional group tuning : Substitute the dimethylamino group with other amines (e.g., pyrrolidino) to alter solubility and target affinity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) using EGFR crystal structures (PDB: 1M17) can predict binding modes .
Q. How can researchers address discrepancies in biological activity data across different assays?
- Assay standardization : Use consistent cell lines (e.g., HCT-116 for colorectal cancer) and normalize to positive controls (e.g., AG-490 for EGFR inhibition).
- Metabolite interference : Perform LC-MS to identify hydrolyzed byproducts (e.g., free furan or cyano fragments) that may affect activity .
- Data reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves .
Q. What methodologies are effective for tracking metabolic stability and degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Key metabolites may include hydroxylated furan rings or N-demethylated products .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by HPLC-PDA to identify degradation impurities .
Q. How can researchers validate the compound’s selectivity against off-target proteins?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
